Dibenzo[a,e]pyrene
Overview
Description
Synthesis Analysis
Dibenzo[a,e]pyrene and its isomers, including dibenzo[a,l]pyrene, dibenzo[a,h]pyrene, dibenzo[a,i]pyrene, and dibenzo[e,l]pyrene, are synthesized through various chemical processes, highlighting their carcinogenic potential and environmental threat. Techniques such as solid-liquid extraction and laser-excited time-resolved Shpol'skii spectrometry (LETRSS) are employed for their determination in water samples, demonstrating a direct and environmentally friendly approach to their analysis (Shenjiang Yu & A. Campiglia, 2005).
Molecular Structure Analysis
The molecular structure of dibenzo[a,l]pyrene, a close analog to this compound, exhibits significant distortions, making it non-planar with notable angular deviations between the outermost rings. This structural peculiarity contributes to its high carcinogenic potency compared to other PAHs (A. K. Katz, H. L. Carrell, & J. Glusker, 1998).
Chemical Reactions and Properties
The synthesis of fjord region diol epoxides of dibenzo[a,l]pyrene elucidates the potential ultimate carcinogens of this compound. Employing photochemical cyclization and a series of chemical transformations, the synthesis pathway reveals the carcinogenic intermediates of this compound and its analogs (J. Krzemiński, J. M. Lin, S. Amin, & S. Hecht, 1994).
Physical Properties Analysis
The analysis of dibenzo[a,l]pyrene, a compound similar to this compound, in human mammary carcinoma MCF-7 cell cultures, provides insight into its metabolic activation and the resultant DNA-binding intermediates. This research highlights the physical interactions at a molecular level, indicating the carcinogenic risk of environmental exposure to this compound and its analogs (Sherry L. Ralston, H. Lau, Albrecht Seidel, Andreas Luch, Karl L. Platt, & William M. Baird, 1994).
Chemical Properties Analysis
The comparison of tumor-initiating activity and carcinogenicity between dibenzo[a,l]pyrene and other PAHs like benzo[a]pyrene in mouse skin provides a comprehensive view of their chemical properties and their implications on health. This research demonstrates dibenzo[a,l]pyrene's potency and sets a foundation for understanding the chemical properties of this compound (S. Higginbotham, N. V. S. RamaKrishna, Sonny L. Johansson, E. Rogan, & E. Cavalieri, 1993).
Scientific Research Applications
Graphene Nanoribbon Synthesis : Dibenzo[e,l]pyrene cores in graphite nanoribbons facilitate dehydrogenation, improving reaction yields in producing giant polycyclic aromatic hydrocarbons (PAHs) (Fogel et al., 2009).
DNA Interaction Studies : Dibenzo[a,l]pyrene diol epoxide-deoxyribonucleoside monophosphate adducts are useful for studying the interaction between dibenzo[a,l]pyrene and DNA (Devanesan et al., 1999).
Carcinogenicity Research : Dibenzo[a,l]pyrene has been found to induce lung adenomas in a dose-dependent manner in mice, revealing its carcinogenic potential (Prahalad et al., 1997).
Tumor-Initiating Activity : This compound and its derivatives show significant tumor-initiating activity on mouse skin and in newborn mice (Chang et al., 1982).
Potent Carcinogen : It is considered the most potent carcinogen among dibenzo[a]pyrenes, being 100-200 times more tumorigenic than benzo[a]pyrene (Cavalieri et al., 1994).
DNA Adduct Formation : Dibenzo[a,l]pyrene is metabolized in human cells to form DNA adducts, which may explain its high carcinogenic potency (Ralston et al., 1995).
Structural Analysis : The compound has a non-planar structure with a significant angle between outermost rings due to atomic overcrowding in the fjord region (Katz et al., 1998).
Environmental Implications : Studies suggest that environmental exposure to dibenzo[a,l]pyrene could pose a risk for humans due to its activation in human cells (Ralston et al., 1994).
Mutagenicity Studies : Despite being a potent carcinogen, its mutagenicity does not correlate with its carcinogenicity, indicating a complex interaction with biological systems (Devanesan et al., 1990).
Analytical Methods : The development of methods for the unambiguous determination of dibenzopyrene isomers, including dibenzo[a,l]pyrene, in environmental samples is crucial for understanding its environmental impact (Yu & Campiglia, 2004).
Mechanism of Action
Target of Action
Dibenzo[a,e]pyrene, a high molecular weight polycyclic aromatic hydrocarbon (PAH), is known to interact primarily with DNA . It is recognized for its suspected human carcinogenicity . The compound’s primary targets are the DNA molecules in cells, where it forms adducts, leading to mutations and potentially cancer .
Mode of Action
Biochemical Pathways
This compound is biosynthesized via the polyketide pathway in microorganisms or metabolized from plant-derived ellagitannins and ellagic acid by intestinal bacteria . The formation of DNA adducts by the ultimate carcinogenic intermediate of this compound is a key step in its biochemical pathway .
Result of Action
The primary result of this compound’s action is the formation of DNA adducts, which can lead to mutations in the DNA sequence . These mutations can disrupt normal cellular processes and lead to uncontrolled cell growth, potentially resulting in cancer .
Action Environment
Environmental factors play a significant role in the action, efficacy, and stability of this compound. Primary sources of this compound in the environment are combustion of wood and coal, gasoline and diesel exhaust, and tires . These environmental sources can influence the levels of exposure to this compound, thereby affecting its action and potential health effects .
Safety and Hazards
properties
IUPAC Name |
hexacyclo[10.10.2.02,7.08,24.015,23.016,21]tetracosa-1(22),2,4,6,8,10,12(24),13,15(23),16,18,20-dodecaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14/c1-2-8-17-16(6-1)14-22-19-10-4-3-9-18(19)20-11-5-7-15-12-13-21(17)24(22)23(15)20/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHMWBNEMFNJFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C5=CC=CC=C5C6=CC=CC(=C64)C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052690 | |
Record name | Dibenzo(a,e)pyrene | |
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Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dibenzo(a,e)pyrene appears as yellow crystals. Water insoluble., Pale yellow solid; [HSDB] Pale yellow solid; Insoluble in water; [MSDSonline] | |
Record name | DIBENZO(A,E)PYRENE | |
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Record name | Dibenzo(a,e)pyrene | |
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Solubility |
Slightly soluble in ethanol, acetone, benzene, acetic acid; soluble in toluene and concentrated sulfuric acid | |
Record name | DIBENZO(A,E)PYRENE | |
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Color/Form |
Pale yellow needles from xylene, Yellow crystals | |
CAS RN |
192-65-4 | |
Record name | DIBENZO(A,E)PYRENE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Dibenzo[a,e]pyrene | |
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Record name | Dibenzo(a,e)pyrene | |
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Record name | Dibenzo(a,e)pyrene | |
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Record name | Naphtho[1,2,3,4-def]chrysene | |
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Record name | DIBENZO(A,E)PYRENE | |
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Record name | DIBENZO(A,E)PYRENE | |
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Melting Point |
244.4 °C | |
Record name | DIBENZO(A,E)PYRENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4030 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does DB[a,e]P interact with biological systems at the molecular level?
A1: While the provided research focuses primarily on DB[a,e]P's presence in environmental samples and analytical methods for its detection, some studies suggest that PAHs, including dibenzopyrenes, exert their carcinogenic effects through metabolic activation. This process involves enzymatic transformation into reactive metabolites that can bind to DNA, potentially leading to mutations and tumor initiation. [, , ]
Q2: What are the downstream effects of DB[a,e]P exposure in biological systems?
A2: The research highlights the carcinogenicity of certain PAHs, including dibenzopyrenes. While specific downstream effects of DB[a,e]P are not extensively discussed, other dibenzopyrene isomers are known to induce tumors in animal models. It is plausible that DB[a,e]P may share similar toxicological properties due to its structural similarity. [, , , , ]
Q3: What is the molecular formula and weight of DB[a,e]pyrene?
A3: The molecular formula of DB[a,e]pyrene is C24H14, and its molecular weight is 302.37 g/mol. [, , ]
Q4: What spectroscopic techniques are useful for identifying and characterizing DB[a,e]pyrene?
A4: Several spectroscopic methods are valuable for DB[a,e]pyrene analysis, including:
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates and identifies compounds based on their mass-to-charge ratio, allowing for the detection and quantification of DB[a,e]P in complex mixtures. [, , , , ]
- High-Performance Liquid Chromatography (HPLC): Coupled with various detectors, such as ultraviolet-visible (UV-Vis) or fluorescence detectors, HPLC enables separation and quantification of DB[a,e]P in environmental and food samples. [, , , , , ]
- Fluorescence Spectroscopy: DB[a,e]P exhibits characteristic fluorescence properties that can be exploited for its detection and quantification, particularly at low concentrations. Techniques like Laser-Excited Time-Resolved Shpol'skii Spectroscopy (LETRSS) enhance sensitivity and selectivity for DB[a,e]pyrene analysis. [, , , ]
Q5: Is there information on the compatibility and stability of DB[a,e]pyrene with various materials and under different conditions?
A5: The provided research primarily focuses on DB[a,e]pyrene's presence in environmental samples and analytical methods. Information regarding its compatibility with specific materials or stability under various conditions is limited within these studies.
Q6: Does the research provide any insights into the catalytic properties or applications of DB[a,e]pyrene?
A6: The research does not delve into the catalytic properties or potential applications of DB[a,e]pyrene.
Q7: Have computational methods been used to study DB[a,e]pyrene?
A7: Yes, computational chemistry techniques, specifically semi-empirical methods like AM1 (Austin Model 1), have been employed to investigate the electronic structure and properties of DB[a,e]pyrene. These calculations provide insights into charge distribution within the molecule, which can be relevant for understanding its reactivity and potential interactions with biological systems. [, ]
Q8: How does the structure of DB[a,e]pyrene relate to its biological activity?
A8: While specific SAR studies for DB[a,e]pyrene are not detailed in the provided research, it's important to note that PAHs, in general, exhibit a relationship between their structure and carcinogenic potency. Factors such as the number of aromatic rings, the presence of bay regions (structural features associated with increased reactivity), and the overall size and shape of the molecule can influence their interactions with biological systems. [, , ]
Q9: Is there information available on the stability of DB[a,e]pyrene under different conditions or on formulation strategies?
A9: The provided research does not discuss the stability of DB[a,e]pyrene under various conditions or explore formulation strategies.
Q10: What are the regulatory implications of DB[a,e]pyrene's presence in the environment?
A10: While DB[a,e]pyrene is not explicitly regulated, its presence in environmental samples raises concerns due to the well-established carcinogenicity of other dibenzopyrene isomers. Regulatory agencies worldwide, including the United States Environmental Protection Agency (EPA) and the European Union (EU), have established guidelines and limits for certain PAHs in air, water, and food products to mitigate potential health risks. [, , , , ]
Q11: How do existing regulations address the risks posed by PAHs like DB[a,e]pyrene?
A11: Regulatory frameworks often focus on monitoring and controlling the levels of specific indicator PAHs, such as benzo[a]pyrene (BaP), to assess the overall carcinogenic potential of complex PAH mixtures. The rationale behind this approach is that the presence of BaP often correlates with the presence of other carcinogenic PAHs, providing a way to manage the risks associated with these compounds. [, , , , , , ]
Q12: Does the research provide data on the pharmacokinetics or pharmacodynamics of DB[a,e]pyrene?
A12: The provided research primarily focuses on DB[a,e]pyrene's presence in environmental samples and analytical methods for its detection and quantification. Data regarding its pharmacokinetics or pharmacodynamics is not discussed in these studies.
Q13: Are there any studies on the in vitro or in vivo efficacy of DB[a,e]pyrene?
A13: The research does not provide information regarding the in vitro or in vivo efficacy of DB[a,e]pyrene. The studies primarily focus on its occurrence in various environmental matrices, analytical techniques for its detection and quantification, and its potential environmental impact.
Q14: Does the research provide information about resistance mechanisms or cross-resistance related to DB[a,e]pyrene?
A14: The research does not explore resistance mechanisms or cross-resistance related to DB[a,e]pyrene.
Q15: What are the known toxicological properties of DB[a,e]pyrene?
A15: While specific toxicological data for DB[a,e]pyrene is limited within the provided research, it is classified as a high molecular weight PAH, and its structural similarity to other carcinogenic dibenzopyrene isomers raises significant concerns. [, , , ]
Q16: What are the potential long-term health effects of DB[a,e]pyrene exposure?
A16: The research highlights the carcinogenicity of certain PAHs. While long-term effects of DB[a,e]pyrene are not specifically discussed, it is plausible that chronic exposure could increase cancer risks based on the known properties of related compounds. [, , , , ]
Q17: Does the research discuss any drug delivery or targeting strategies related to DB[a,e]pyrene?
A17: The research does not discuss drug delivery or targeting strategies for DB[a,e]pyrene. The focus is on its environmental presence, analytical methods, and potential toxicological implications.
Q18: Are there any specific biomarkers associated with DB[a,e]pyrene exposure or effects?
A18: The research does not delve into biomarkers related to DB[a,e]pyrene exposure or its effects.
Q19: What analytical techniques are commonly employed to detect and quantify DB[a,e]pyrene?
A19: Several techniques are commonly used, including:
- Gas Chromatography-Mass Spectrometry (GC-MS): This method separates and identifies DB[a,e]pyrene based on its mass-to-charge ratio, enabling its detection and quantification in complex environmental and biological matrices. [, , , , ]
- High-Performance Liquid Chromatography (HPLC): Coupled with various detectors, such as ultraviolet-visible (UV-Vis) or fluorescence detectors, HPLC allows for the separation and sensitive quantification of DB[a,e]pyrene in various samples. [, , , , , ]
- Laser-Excited Time-Resolved Shpol'skii Spectroscopy (LETRSS): This highly sensitive and selective fluorescence technique is particularly valuable for analyzing DB[a,e]pyrene at trace levels in complex samples. [, , , ]
Q20: Where is DB[a,e]pyrene commonly found in the environment, and what are its sources?
A20: DB[a,e]pyrene has been detected in various environmental matrices, including:
- Air: It can be present in both gaseous and particulate phases of ambient air, primarily originating from incomplete combustion processes such as vehicle exhaust, industrial emissions, and biomass burning. [, , , ]
- Soil: DB[a,e]pyrene can accumulate in soil, often near industrial areas, roadways, or sites with historical contamination from fossil fuel combustion. [, ]
- Water: This compound can enter water bodies through atmospheric deposition, runoff from contaminated land, and industrial discharges. []
Q21: What are the key considerations for validating analytical methods for DB[a,e]pyrene determination?
A21: Method validation is crucial for ensuring the reliability and accuracy of analytical data. Key considerations for DB[a,e]pyrene analysis include:
- Selectivity: The method should be able to distinguish DB[a,e]pyrene from other compounds in the sample matrix. This is particularly critical in complex environmental or biological samples where numerous interfering substances may be present. [, , , ]
- Sensitivity: The method should be sensitive enough to detect and quantify DB[a,e]pyrene at the levels relevant to the study. This is especially important for environmental monitoring, where trace level detection is often required. [, , , , ]
Q22: What quality control measures are essential when analyzing DB[a,e]pyrene?
A22: Maintaining stringent quality control is paramount in analytical chemistry to ensure the accuracy, reliability, and traceability of results. Specific measures relevant to DB[a,e]pyrene analysis include:
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